![molecular formula C48H33N B12538344 4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline CAS No. 656222-28-5](/img/structure/B12538344.png)
4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of naphthalene groups attached to an aniline core, making it a significant molecule in organic electronics and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and aniline derivatives.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene and aniline derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective material in electronic applications. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene
- 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
- 1-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline stands out due to its specific structural arrangement, which imparts unique electronic properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications.
Eigenschaften
CAS-Nummer |
656222-28-5 |
|---|---|
Molekularformel |
C48H33N |
Molekulargewicht |
623.8 g/mol |
IUPAC-Name |
4-naphthalen-2-yl-N,N-bis(4-naphthalen-2-ylphenyl)aniline |
InChI |
InChI=1S/C48H33N/c1-4-10-40-31-43(16-13-34(40)7-1)37-19-25-46(26-20-37)49(47-27-21-38(22-28-47)44-17-14-35-8-2-5-11-41(35)32-44)48-29-23-39(24-30-48)45-18-15-36-9-3-6-12-42(36)33-45/h1-33H |
InChI-Schlüssel |
JPVXIRMMQTZZOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5)C7=CC=C(C=C7)C8=CC9=CC=CC=C9C=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12538265.png)

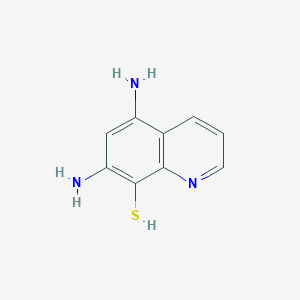

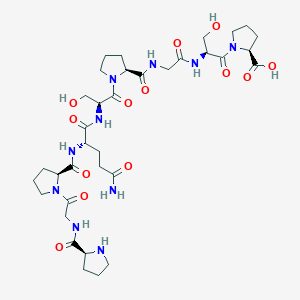
![4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate](/img/structure/B12538288.png)
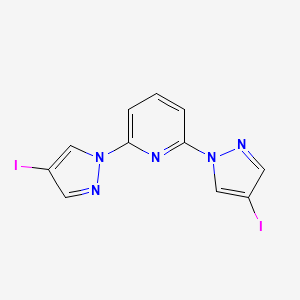
![3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine](/img/structure/B12538296.png)
![2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12538299.png)

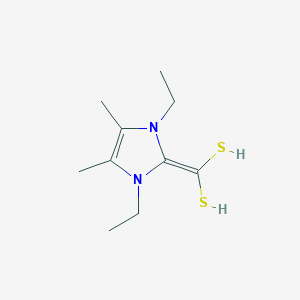
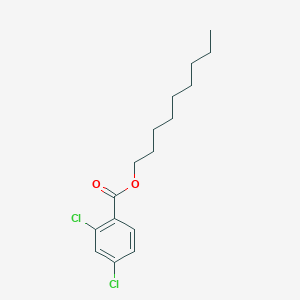
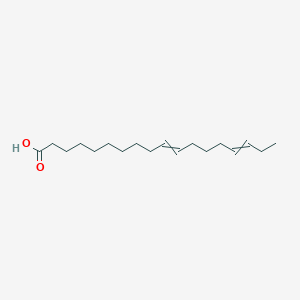
![[(1-Butoxypropoxy)methyl]benzene](/img/structure/B12538326.png)
